5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid
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Overview
Description
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid: is a heterocyclic compound that features a pyridine ring substituted with a 2-methylpyrrolidinyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials.
Purification: The final product is purified to achieve high purity, with the content of the levorotatory isomer reaching more than 70%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The raw materials are chosen for their availability and cost-effectiveness, and the reaction conditions are adjusted to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohols or aldehydes from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is explored for its potential in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways .
Pathways Involved:
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes.
Signal Transduction: It may also affect signal transduction pathways by binding to receptors and altering their activity.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring but differ in their additional functional groups and overall structure.
Uniqueness:
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
MHNPCEWKXCPYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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